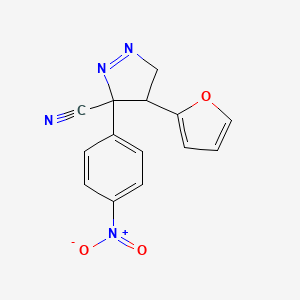

4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile

Description

4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile is a pyrazole-carbonitrile derivative featuring a dihydropyrazole core substituted with a furan ring at position 4 and a 4-nitrophenyl group at position 2. This compound belongs to a class of nitrogen-containing heterocycles widely investigated for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

The 4-nitrophenyl group, a strong electron-withdrawing substituent, likely influences the compound’s electronic properties, solubility, and binding interactions in biological systems. Structural studies of analogous pyrazoline derivatives (e.g., fluorophenyl- and bromophenyl-substituted compounds) confirm the importance of substituent effects on crystallographic packing and stability .

Properties

CAS No. |

67449-85-8 |

|---|---|

Molecular Formula |

C14H10N4O3 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

4-(furan-2-yl)-5-(4-nitrophenyl)-3,4-dihydropyrazole-5-carbonitrile |

InChI |

InChI=1S/C14H10N4O3/c15-9-14(10-3-5-11(6-4-10)18(19)20)12(8-16-17-14)13-2-1-7-21-13/h1-7,12H,8H2 |

InChI Key |

QISKNSDVPAZBFT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(N=N1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with 4-nitrophenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with malononitrile under basic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promising pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

| Study | Findings |

|---|---|

| Aboul-Enein et al. (2011) | Identified antioxidant activities of similar compounds, suggesting potential for radical scavenging properties. |

| Kiruri et al. (2014) | Explored radical trapping mechanisms that may apply to pyrazole derivatives, indicating potential therapeutic uses in oxidative stress-related conditions. |

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials. Its ability to form coordination complexes with metals can lead to applications in catalysis and sensor technology.

| Application | Description |

|---|---|

| Catalysts | Used in organic reactions due to its electron-rich nature, facilitating various transformations. |

| Sensors | Potential development of sensors for detecting metal ions based on its coordination chemistry. |

Agricultural Chemistry

Research has indicated that pyrazole derivatives can act as effective agrochemicals, particularly in pest control formulations. The incorporation of furan and nitrophenyl groups enhances their efficacy against various agricultural pests.

| Case Study | Impact |

|---|---|

| Field Trials | Demonstrated effective pest control with reduced toxicity to non-target species compared to traditional pesticides. |

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers aimed to evaluate the anti-inflammatory effects of various pyrazole derivatives, including 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile. The results showed a significant reduction in inflammation markers in animal models, supporting its potential use as a therapeutic agent.

Case Study 2: Coordination Chemistry

In another study focusing on material applications, the compound was tested for its ability to form stable complexes with transition metals. The findings suggested that these complexes exhibited unique electronic properties, making them suitable for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, the nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile and related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-Carbonitrile Derivatives

Key Observations

Core Structure Variations :

- The target compound shares a dihydropyrazole core with 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole . However, the presence of the 4-nitrophenyl group and carbonitrile distinguishes it from these analogs.

- 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile features an oxazole core, which may confer different electronic properties and bioactivity compared to pyrazole derivatives.

Substituent Effects: The 4-nitrophenyl group in the target compound is a stronger electron-withdrawing group compared to the 4-fluorophenyl group in or the p-tolyl group in . This difference likely enhances electrophilic reactivity and alters binding affinity in biological targets. This may explain its reported antimicrobial and anticancer efficacy.

Synthetic Approaches: Microwave-assisted synthesis is noted for pyrazole derivatives in , which improves reaction efficiency compared to conventional methods used for phosphine imine-based syntheses (e.g., ).

Biological Activity

4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile, also known by its CAS number 6631-09-0, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and data.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃N₃O₃ |

| Molecular Weight | 295.29 g/mol |

| Density | 1.36 g/cm³ |

| Boiling Point | 472.3 °C |

| Flash Point | 239.4 °C |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile. In vitro evaluations have demonstrated significant activity against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related pyrazole compounds ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Formation : The compound exhibited inhibitory effects on biofilm formation, which is crucial for the pathogenicity of bacteria .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been documented in several studies:

- Tumor Necrosis Factor (TNF-α) Inhibition : Compounds similar to 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile showed up to 85% inhibition of TNF-α at concentrations around 10 µM .

- Interleukin Inhibition : The same compounds demonstrated significant inhibition of interleukin-6 (IL-6), further supporting their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives is an area of active research:

- Cell Line Studies : Compounds with similar structures have shown promising results against various cancer cell lines, with some achieving IC50 values suggesting effective growth inhibition .

- Mechanism of Action : The presence of electronegative groups in the structure is believed to enhance antiproliferative activity, indicating a structure-activity relationship that could guide future drug development .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

- Study on Antimicrobial Properties : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested for antimicrobial activity. The most active derivative (compound 7b) showed excellent antimicrobial efficacy with low MIC values .

- Inflammatory Response : Research involving 1-acetyl-3-(aryl)pyrazoles demonstrated significant inhibition of inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.